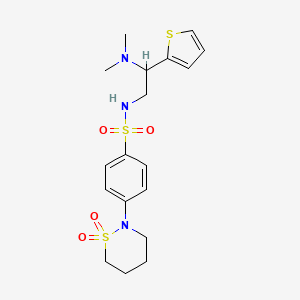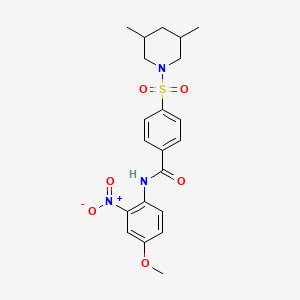
4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-methoxy-2-nitrophenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-methoxy-2-nitrophenyl)benzamide, also known as DMSB, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound belongs to the class of sulfonamide derivatives and has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor properties.
Wirkmechanismus
The exact mechanism of action of 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-methoxy-2-nitrophenyl)benzamide is not fully understood, but it is believed to exert its biological effects through the inhibition of cyclooxygenase-2 (COX-2) and the subsequent reduction of prostaglandin E2 (PGE2) production. PGE2 is a pro-inflammatory mediator that plays a key role in the development of inflammatory conditions such as arthritis and neuropathic pain.
Biochemical and Physiological Effects:
Studies have shown that 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-methoxy-2-nitrophenyl)benzamide exhibits potent anti-inflammatory and analgesic effects in animal models of arthritis and neuropathic pain. In addition, 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-methoxy-2-nitrophenyl)benzamide has also been shown to possess antitumor activity, inhibiting the growth and proliferation of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-methoxy-2-nitrophenyl)benzamide in laboratory experiments is its potent anti-inflammatory and analgesic properties, which make it a valuable tool for studying the mechanisms underlying these conditions. However, one limitation of using 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-methoxy-2-nitrophenyl)benzamide is its potential toxicity, as high doses of the compound have been shown to cause liver damage in animal models.
Zukünftige Richtungen
There are several potential future directions for research on 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-methoxy-2-nitrophenyl)benzamide. One area of focus could be the development of more potent and selective COX-2 inhibitors based on the structure of 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-methoxy-2-nitrophenyl)benzamide. Another potential direction could be the investigation of the antitumor activity of 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-methoxy-2-nitrophenyl)benzamide and its potential use as a chemotherapeutic agent. Furthermore, research could also focus on the potential use of 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-methoxy-2-nitrophenyl)benzamide in the treatment of other inflammatory conditions, such as inflammatory bowel disease and multiple sclerosis.
Synthesemethoden
The synthesis of 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-methoxy-2-nitrophenyl)benzamide involves the reaction of 4-methoxy-2-nitroaniline with 4-aminobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 3,5-dimethylpiperidine-1-sulfonyl chloride to yield the final product, 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-methoxy-2-nitrophenyl)benzamide.
Wissenschaftliche Forschungsanwendungen
4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-methoxy-2-nitrophenyl)benzamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of inflammatory conditions such as arthritis and neuropathic pain. In addition, 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-methoxy-2-nitrophenyl)benzamide has also been shown to possess antitumor activity, making it a potential candidate for the development of anticancer drugs.
Eigenschaften
IUPAC Name |
4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(4-methoxy-2-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O6S/c1-14-10-15(2)13-23(12-14)31(28,29)18-7-4-16(5-8-18)21(25)22-19-9-6-17(30-3)11-20(19)24(26)27/h4-9,11,14-15H,10,12-13H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOEFIFMWXAJBRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)OC)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-methoxy-2-nitrophenyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

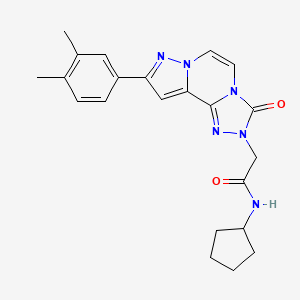
![4-chloro-2-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-N-ethylbenzamide](/img/structure/B2790973.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2790974.png)
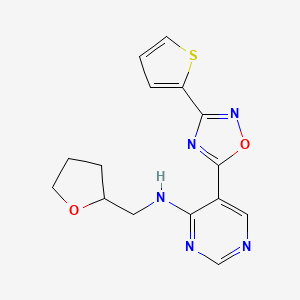
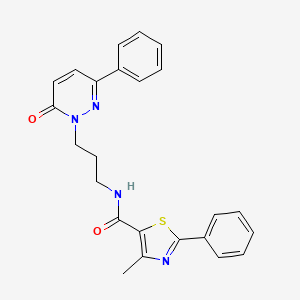
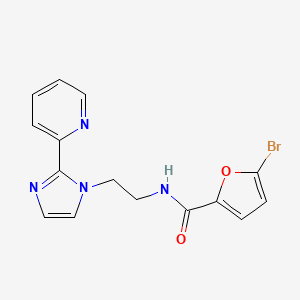
![2-phenoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide](/img/structure/B2790980.png)
![N-(2-hydroxyethyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2790981.png)
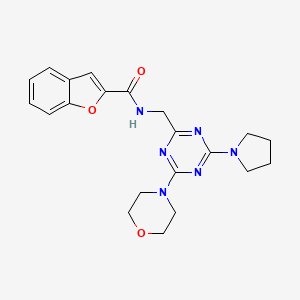
![N-(4-ethylphenyl)-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2790986.png)
![{1-benzyl-2-[(4-chlorobenzyl)sulfonyl]-1H-imidazol-5-yl}methanol](/img/structure/B2790988.png)
![2-phenoxy-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}propanamide](/img/structure/B2790991.png)
![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2790992.png)
